Cdk1 inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de la kinase dépendante des cyclines 1 est un composé chimique qui inhibe l’activité de la kinase dépendante des cyclines 1. La kinase dépendante des cyclines 1 est une enzyme cruciale impliquée dans la régulation du cycle cellulaire, en particulier dans la transition de la phase G2 à la phase M. Les inhibiteurs de la kinase dépendante des cyclines 1 sont largement étudiés pour leur potentiel en thérapie anticancéreuse, car ils peuvent arrêter la prolifération des cellules cancéreuses en perturbant le cycle cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les inhibiteurs de la kinase dépendante des cyclines 1 peuvent être synthétisés par différentes voies chimiques. Une méthode courante implique l’utilisation de squelettes de flavone. Par exemple, une série de dérivés de flavone a été synthétisée, parmi lesquels le composé 2a a montré une activité inhibitrice significative de la kinase dépendante des cyclines 1. La synthèse implique plusieurs étapes, y compris la formation de liaisons hydrogène et d’interactions hydrophobes avec des résidus d’acides aminés clés de la kinase dépendante des cyclines 1 .

Méthodes de production industrielle

La production industrielle d’inhibiteurs de la kinase dépendante des cyclines 1 implique généralement des techniques de synthèse organique à grande échelle. Ces méthodes sont optimisées pour le rendement, la pureté et la rentabilité. Le processus de production peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la kinase dépendante des cyclines 1 subissent diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse d’inhibiteurs de la kinase dépendante des cyclines 1 comprennent le flavopiridol, qui forme des liaisons hydrogène et des interactions hydrophobes avec la kinase dépendante des cyclines 1. Les conditions de réaction impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour faciliter les transformations chimiques souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement les inhibiteurs de la kinase dépendante des cyclines 1 eux-mêmes, qui sont ensuite purifiés et caractérisés davantage pour leur activité biologique.

Applications De Recherche Scientifique

Pancreatic Cancer

CDK1 is significantly overexpressed in pancreatic ductal adenocarcinoma (PDAC), correlating with poor prognosis. Studies indicate that CDK1 inhibitors can effectively reduce tumor growth and induce apoptosis in PDAC cell lines . The combination of CDK1 inhibitors with other treatments is being explored to enhance therapeutic outcomes.

Breast Cancer

In breast cancer models, CDK1 inhibition has been linked to resistance to chemotherapeutic agents like taxol. Targeting CDK1 could sensitize these cells to treatment by disrupting their cell cycle regulation .

Colorectal Cancer

Recent research has identified novel compounds that inhibit CDK1 with potential applications in colorectal cancer treatment. Molecular docking studies have highlighted candidates such as robinetin and 6-hydroxyluteolin as promising inhibitors that warrant further investigation in clinical settings .

Case Studies and Research Findings

Mécanisme D'action

Les inhibiteurs de la kinase dépendante des cyclines 1 exercent leurs effets en se liant au site actif de la kinase dépendante des cyclines 1, empêchant ainsi son interaction avec les protéines cyclines. Cette inhibition perturbe la phosphorylation des substrats cibles, conduisant à un arrêt du cycle cellulaire à la transition G2/M. Les cibles moléculaires et les voies impliquées comprennent le complexe kinase dépendante des cyclines 1-cycline et diverses voies de signalisation en aval qui régulent la division cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

- Flavopiridol

- Olomoucine

- Roscovitine

Unicité

Les inhibiteurs de la kinase dépendante des cyclines 1 sont uniques dans leur capacité à cibler spécifiquement la kinase dépendante des cyclines 1, qui est essentielle à la progression du cycle cellulaire. Contrairement aux autres inhibiteurs de la kinase dépendante des cyclines qui peuvent cibler plusieurs kinases, les inhibiteurs de la kinase dépendante des cyclines 1 offrent une approche plus ciblée, réduisant potentiellement les effets hors cible et améliorant l’efficacité thérapeutique .

Activité Biologique

Cyclin-dependent kinase 1 (CDK1) is a crucial regulator of the cell cycle, particularly in the transition from the G2 phase to mitosis (M phase). Inhibitors of CDK1 have garnered significant attention for their potential in cancer therapy, as they can effectively induce cell cycle arrest and promote apoptosis in tumor cells. This article explores the biological activity of CDK1 inhibitors, highlighting key research findings, mechanisms of action, and case studies.

CDK1 functions as a central player in cell cycle regulation by forming complexes with cyclins, particularly cyclin B. The activation of CDK1 is tightly regulated through phosphorylation and dephosphorylation processes. Inhibition of CDK1 can lead to several biological outcomes:

- Cell Cycle Arrest : Inhibition of CDK1 halts cell cycle progression at the G2/M checkpoint, preventing cells with DNA damage from entering mitosis. This mechanism is particularly relevant in cancer treatment, where tumor cells often exhibit dysregulated cell cycle control .

- Induction of Apoptosis : CDK1 inhibitors can trigger apoptotic pathways. For instance, the phosphorylation of Bcl-2 family members by CDK1 can promote apoptosis under certain conditions .

- Targeting Cancer Stem Cells (CSCs) : Recent studies indicate that CDK1 inhibition selectively targets CSCs, which are implicated in tumor initiation and metastasis. This selectivity enhances the therapeutic efficacy against pancreatic ductal adenocarcinoma (PDAC) and other malignancies .

1. Indirubin Derivatives

A notable study involving indirubin-3′-monoxime demonstrated its ability to inhibit CDK1 activity in MCF-7 breast cancer cells. The treatment resulted in a dose-dependent decrease in CDK1 protein levels and associated cyclin B levels, leading to significant antitumor effects . Clinical trials have reported complete remission in some leukemia patients treated with indirubin derivatives, underscoring their potential as effective CDK1 inhibitors.

2. Dinaciclib

Dinaciclib (SCH727965) is another potent CDK1 inhibitor that has shown promise across various cancer types. It not only inhibits CDK1 but also affects other CDKs such as CDK2 and CDK9. Preclinical studies indicate that dinaciclib significantly reduces tumor growth and exhibits favorable pharmacokinetic properties . Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for combination therapies with chemotherapy and radiation.

3. Novel Compounds

Recent computational studies have identified new potential CDK1 inhibitors through molecular docking analyses. Compounds such as robinetin and 6-hydroxyluteolin exhibited stable binding within the CDK1 active site, suggesting promising inhibitory activities that warrant further investigation in clinical settings .

Data Table: Summary of Key CDK1 Inhibitors

Propriétés

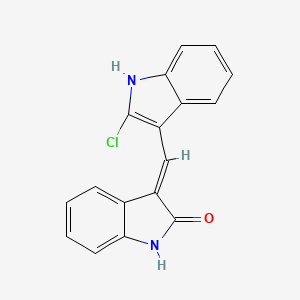

Formule moléculaire |

C17H11ClN2O |

|---|---|

Poids moléculaire |

294.7 g/mol |

Nom IUPAC |

(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |

Clé InChI |

QJKBRWSJWQVKLY-UKTHLTGXSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

SMILES isomérique |

C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.